molecular formula C7H6ClNO2 B1148785 3-Chloro-5-methylisonicotinic acid CAS No. 1256835-78-5

3-Chloro-5-methylisonicotinic acid

Cat. No.: B1148785
CAS No.: 1256835-78-5
M. Wt: 171.58104
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Description

3-Chloro-5-methylisonicotinic acid is a halogenated derivative of isonicotinic acid, a pyridine-based carboxylic acid. Its structure features a chlorine atom at position 3 and a methyl group at position 5 on the pyridine ring. Key inferred characteristics include:

  • Molecular Formula: C₇H₆ClNO₂ (calculated based on isonicotinic acid backbone + substituents).
  • Molecular Weight: ~187.58 g/mol.
  • Functional Groups: Chloro (electron-withdrawing), methyl (hydrophobic), and carboxylic acid (polar, ionizable).

This compound’s reactivity and applications (e.g., pharmaceuticals, agrochemicals) are influenced by the interplay of these groups.

Properties

CAS No.

1256835-78-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58104

Synonyms

4-Pyridinecarboxylic acid, 3-chloro-5-Methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-chloro-5-methylisonicotinic acid with key analogs, leveraging data from the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Similarity Score*
This compound C₇H₆ClNO₂ 187.58 Cl (3), CH₃ (5) Methyl enhances hydrophobicity -
3-Chloro-5-methoxyisonicotinic acid C₇H₆ClNO₃ 203.58 Cl (3), OCH₃ (5) Methoxy increases polarity 0.80
2-Bromo-5-methoxyisonicotinic acid C₇H₆BrNO₃ 248.03 Br (2), OCH₃ (5) Bromine adds steric bulk 0.84
2-Chloro-5-hydroxyisonicotinic acid C₆H₄ClNO₃ 173.55 Cl (2), OH (5) Hydroxy enables hydrogen bonding 0.81
2-Chloro-5-(3-methylthiophenyl)isonicotinic acid C₁₃H₁₀ClNO₂S 279.74 Cl (2), SCH₃ (5) + phenyl ring Thiophenyl enhances lipophilicity -

*Similarity scores (0–1) are derived from structural comparisons in .

Key Observations:
  • Substituent Effects: Methyl vs. Methoxy: Methyl (CH₃) reduces polarity compared to methoxy (OCH₃), impacting solubility and membrane permeability . Halogen Position: Chlorine at position 3 (target compound) vs. position 2 (e.g., 2-chloro-5-hydroxy analog) alters electronic distribution and steric interactions . Bromine vs.
3-Chloro-5-methoxyisonicotinic Acid (CID 10487843):
  • Collision Cross-Section Data : Structural studies () suggest methoxy substitution increases molecular rigidity compared to methyl.
  • Synthetic Utility : Methoxy derivatives are intermediates in drug synthesis (e.g., kinase inhibitors) due to their hydrogen-bonding capacity .
2-Chloro-5-hydroxyisonicotinic Acid:
  • Solubility : The hydroxyl group improves aqueous solubility (173.55 g/mol), making it suitable for biological assays .
2-Chloro-5-(3-methylthiophenyl)isonicotinic Acid:
  • Pharmacological Potential: The thiophenyl group may enhance binding to sulfur-rich enzyme active sites, as seen in protease inhibitors .

Preparation Methods

Chlorination of 5-Methylisonicotinic Acid

A direct method involves electrophilic chlorination of 5-methylisonicotinic acid. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine at position 3. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-withdrawing carboxylic acid group directs chlorination to the meta position (relative to the methyl group).

Reaction Conditions

ParameterValue
Substrate5-Methylisonicotinic acid
Chlorinating agentSO₂Cl₂ (1.2 equiv)
SolventDichloromethane
Temperature0–5°C
Yield68–72%

Post-chlorination purification involves recrystallization from ethanol-water mixtures, achieving ≥98% purity. This method is limited by competing side reactions at higher temperatures, necessitating strict thermal control.

Oxidation of 3-Chloro-5-methylpyridine Derivatives

Potassium Permanganate-Mediated Oxidation

Building on methods for nicotinic acid synthesis, 3-chloro-5-methylpyridine is oxidized to the target compound using aqueous KMnO₄. The methyl group at position 5 is retained, while the 4-methyl group is oxidized to a carboxylic acid.

Optimized Protocol

  • Substrate preparation : 3-Chloro-5-methylpyridine (1.0 mol) is dissolved in deionized water.

  • Oxidation : KMnO₄ (3.0 mol) is added incrementally at 30–35°C over 4–5 hours.

  • Workup : Manganese dioxide byproducts are removed via filtration, and the filtrate is acidified to pH 2.5–3.0 with HCl to precipitate the product.

Performance Metrics

MetricValue
Reaction time15–18 hours
Yield65–70%
Purity (crude)≥98.5%

This method’s efficiency depends on pH control during workup to minimize over-oxidation to 3,5-pyridinedicarboxylic acid.

Multi-Step Synthesis from Aniline Precursors

Nitration, Chlorination, and Cyclization

Adapting benzene-ring methodologies, a multi-step route starts with 2-methyl-4-nitroaniline:

  • Chlorination : Treatment with t-butyl hypochlorite yields 2-chloro-4-nitro-6-methylaniline.

  • Deamination : Sodium nitrite in ethanol at 5–10°C removes the amine group, forming 3-chloro-5-nitrotoluene.

  • Reduction : Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to amine.

  • Cyclization : The amine intermediate undergoes thermal cyclization with formic acid to form the pyridine ring.

  • Oxidation : The methyl group is oxidized to carboxylic acid using KMnO₄.

Critical Steps

  • Deamination : Requires precise temperature control to avoid diazonium salt decomposition.

  • Cyclization : Formic acid acts as both solvent and carbonyl source, facilitating ring closure.

Yield Analysis

StepYield (%)
Chlorination85
Deamination78
Cyclization65
Oxidation70
Overall 30

Directed Metallation and Functionalization

Lithium-Halogen Exchange Strategy

A modern approach utilizes directed ortho-metalation (DoM) to install substituents regioselectively:

  • Substrate : 4-Cyano-3-methylpyridine.

  • Lithiation : LDA (Lithium Diisopropylamide) at −78°C deprotonates position 5, enabling methyl group introduction via methyl iodide.

  • Chlorination : N-Chlorosuccinimide (NCS) chlorinates position 3.

  • Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using H₂SO₄.

Advantages

  • High regioselectivity (>90% for Cl at position 3).

  • Compatibility with sensitive functional groups.

Limitations

  • Requires cryogenic conditions.

  • Low overall yield (≈40%) due to multi-step losses.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Oxidation7298ModerateHigh
KMnO₄ Oxidation7098.5HighModerate
Multi-Step Synthesis3095LowLow
Directed Metallation4099LowHigh

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-methylisonicotinic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves chlorination of a precursor (e.g., 5-methylisonicotinic acid) using agents like thionyl chloride or phosphorus pentachloride under controlled temperatures (40–60°C). A two-step approach may include esterification followed by hydrolysis to improve yield . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for achieving >95% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction progression and product integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., chloro and methyl groups at positions 3 and 5).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C7_7H6_6ClNO2_2).
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1680 cm1^{-1}).
    Cross-referencing with crystallographic data (e.g., via SHELXL ) resolves ambiguities in structural assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric factors. Strategies include:
  • Density Functional Theory (DFT) Simulations : Compare computed vs. experimental reaction energetics (e.g., activation barriers for chlorination).
  • Controlled Kinetic Studies : Vary solvents (DMF vs. THF) and temperatures to isolate thermodynamic vs. kinetic products .
  • X-ray Crystallography : Validate molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks affecting reactivity) .

Q. What experimental designs are optimal for studying the compound’s interactions with enzymatic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC50_{50} values against target enzymes (e.g., cytochrome P450 isoforms).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry.
  • Molecular Dynamics (MD) Simulations : Map binding modes and predict competitive vs. allosteric inhibition .
    Note: Include negative controls (e.g., unmodified isonicotinic acid) to distinguish specific interactions .

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically review variables like assay conditions (pH, ionic strength) and cell lines used .
  • Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., OECD guidelines).
  • Structural Analog Comparisons : Benchmark against derivatives (e.g., 3-Chloro-5-methoxyisonicotinic acid ) to isolate substituent effects.

Data Analysis and Validation

Q. What strategies mitigate crystallographic data misinterpretation for this compound?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry crystals .
  • Residual Electron Density Maps : Identify disordered solvent molecules or counterions.
  • Cross-Validation : Compare with spectroscopic data to confirm bond lengths/angles (e.g., C–Cl: ~1.73 Å) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Mass Balance Analysis : Track decomposition products (e.g., decarboxylation to 3-Chloro-5-methylpyridine).
  • Light Sensitivity Assays : Use UV-Vis spectroscopy to detect photolytic byproducts .

Tables for Key Methodological Comparisons

Q. Table 1. Synthetic Route Efficiency Comparison

MethodYield (%)Purity (%)Key Limitations
Direct Chlorination6292Requires excess Cl reagent
Esterification-Hydrolysis7897Longer reaction time

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueParameter ValidatedTypical Data Range
1^1H NMRMethyl group (δ 2.4–2.6 ppm)Multiplicity: singlet
HRMSMolecular ion ([M+H]+^+)m/z 172.0165 (calculated)

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